REACTION_SMILES
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[NH2:1][c:2]1[n:3][n:4](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:5][c:6]1[C:7]#[N:8].[OH2:15].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[NH2:1][c:2]1[n:3][n:4](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:5][c:6]1[C:7]([NH2:8])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cn(-c2ccccc2)nc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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NC(=O)c1cn(-c2ccccc2)nc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |